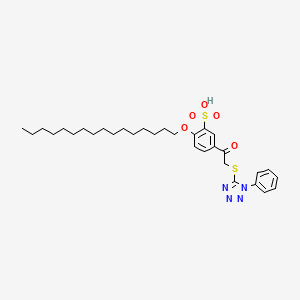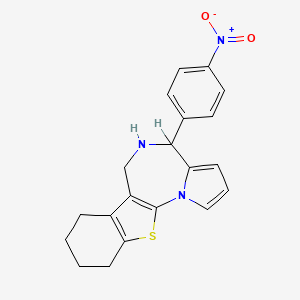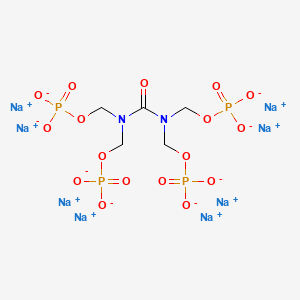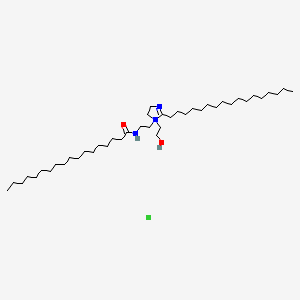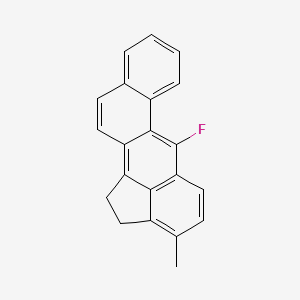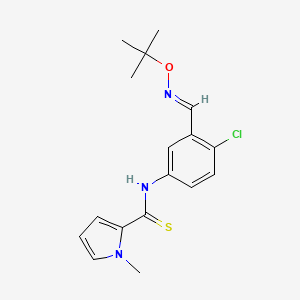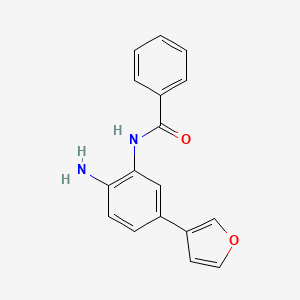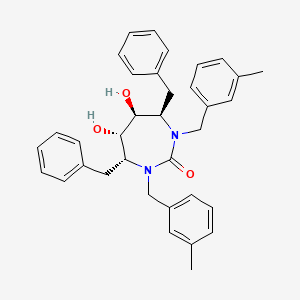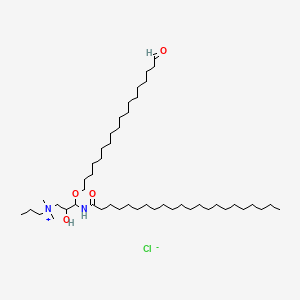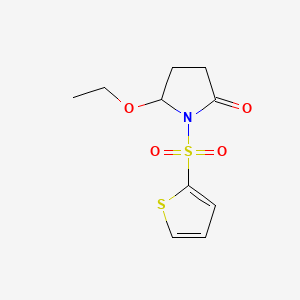
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: is an organic compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 g/mol . This compound features a pyrrolidinone ring substituted with an ethoxy group and a thienylsulfonyl group, making it a unique structure in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-lactam.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as sodium hydride.
Attachment of the Thienylsulfonyl Group: The thienylsulfonyl group can be attached through a sulfonylation reaction using 2-thienylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and thienylsulfonyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium ethoxide or sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
5-Ethoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone: can be compared with similar compounds such as:
- 5-Methoxy-1-(2-thienylsulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-(2-furylsulfonyl)-2-pyrrolidinone
- 5-Ethoxy-1-(2-benzylsulfonyl)-2-pyrrolidinone
Uniqueness
The unique combination of the ethoxy and thienylsulfonyl groups in This compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
111711-68-3 |
|---|---|
Formule moléculaire |
C10H13NO4S2 |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
5-ethoxy-1-thiophen-2-ylsulfonylpyrrolidin-2-one |
InChI |
InChI=1S/C10H13NO4S2/c1-2-15-9-6-5-8(12)11(9)17(13,14)10-4-3-7-16-10/h3-4,7,9H,2,5-6H2,1H3 |
Clé InChI |
LQMJHVVIPNWTCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CCC(=O)N1S(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


